2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an isopropylsulfanyl group at the 2-position and a hydroxyl group at the 4-position.
Scientific Research Applications
2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Safety and Hazards
Preparation Methods
The synthesis of 2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol typically involves cyclization reactions. Common synthetic routes include:
[3+3] Cyclization: This method involves the reaction of a 2-halo derivative with sulfur-containing reagents.
[4+2] Cyclization: This approach uses a Diels-Alder reaction followed by further functionalization.
[5+1] Cyclization: This method involves the reaction of a thieno[3,2-d]pyrimidine precursor with an isopropylsulfanyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives with varying properties .
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol can be compared with other thieno[3,2-d]pyrimidine derivatives:
2-(Methylsulfanyl)thieno[3,2-d]pyrimidin-4-ol: Similar structure but with a methylsulfanyl group, showing different reactivity and biological activity.
2-(Ethylsulfanyl)thieno[3,2-d]pyrimidin-4-ol: Features an ethylsulfanyl group, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-5(2)14-9-10-6-3-4-13-7(6)8(12)11-9/h3-5H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKNCGAXLDSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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